6-Methoxyphthalide

Übersicht

Beschreibung

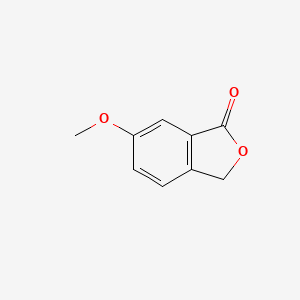

6-Methoxyphthalide is an organic compound with the molecular formula C9H8O3 It is a derivative of phthalide, characterized by the presence of a methoxy group at the sixth position of the phthalide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Methoxyphthalide can be synthesized through several methods. One common approach involves the bromination of substituted benzenes followed by reduction. Another method includes the L-Selectride reduction of 3-methoxyphthalic anhydride . Additionally, metalation of 3-methoxybenzyl alcohol and its chromium tricarbonyl complex, as well as the metalation of N,N-dimethyl-3-methoxybenzylamine, are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Chloromethylation and Formation of Chloromethylphthalides

Further reaction of 6-methoxy-4-methylphthalide can lead to the introduction of a chloromethyl group at either the 5 or 7 positions . When 6-methoxy-4-methylphthalide is subjected to chloromethylation for 2 minutes, a solid separates upon cooling. Crystallization from alcohol yields a product with a melting point of 153-154°C. Dilution of the reaction mixture with water, followed by repeated crystallization, yields a second chloromethylphthalide, which melts at 133-134°C .

Reduction of Chloromethylphthalides to Dimethylphthalides

Chloromethylphthalides can be reduced to dimethylphthalides using zinc dust and hydrochloric acid . For example, 6-methoxy-4-methyl-7-chloromethylphthalide is refluxed with zinc dust, concentrated hydrochloric acid, and 95% ethyl alcohol for 15 hours. After the zinc is completely dissolved by the addition of excess hydrochloric acid, the solution is cooled, and cold water is added, forming a thick white paste. The solid is collected, washed, dried, and then crystallized from ethyl alcohol to produce 6-methoxy-4,7-dimethylphthalide, which melts at 169-170°C . Using similar methods, 4-methoxy-6-methyl-7-chloromethylphthalide and 4-methoxy-6-methyl-5-chloromethylphthalide are reduced to form 4-methoxy-6,7-dimethylphthalide and 4-methoxy-5,6-dimethylphthalide, respectively .

Formation of Phthalic Acids (Anhydrides)

Phthalides can be converted into phthalic acid derivatives via dissolution in warm potassium hydroxide solution . For instance, 6-methoxy-4,7-dimethylphthalide is dissolved in warm potassium hydroxide solution (100 ml, 10%), and the solution is cooled and acidified with concentrated hydrochloric acid. The precipitated solid is collected, washed with water, and dried in a vacuum desiccator. Crystallization from benzene yields the corresponding phthalic acid derivative .

Prilezhaev Reaction

The Prilezhaev reaction involves the epoxidation of alkenes using a peroxy acid . The reaction proceeds through a "butterfly mechanism," where the peracid is intramolecularly hydrogen-bonded at the transition state . More electron-rich alkenes undergo epoxidation at a faster rate .

Biological Activity of Phthalide Derivatives

Research has identified phthalide derivatives, such as 4,6-dimethoxyphthalide, as having biological activity against various fungal pathogens . 4,6-dimethoxyphthalide showed the strongest activity against the conidial germination of Pyricularia oryzae with an IC50 value of 6.1 ppm (31.4 µM) . It also exhibited inhibitory activity against germ tube elongation in Py. oryzae, with an IC50 value of 256.2 ppm (1,320.6 µM) .

Wissenschaftliche Forschungsanwendungen

Biological Activities

6-Methoxyphthalide is noted for its significant biological activities, particularly in the field of cancer research. Studies have shown that it exhibits anticancer properties , specifically against cervical cancer cell lines such as HeLa cells. The compound induces apoptosis and cell cycle arrest, primarily through the upregulation of specific proteins and mRNA levels associated with cell cycle regulation.

Pharmacological Applications

The pharmacological potential of this compound extends beyond cancer treatment. It has been identified as having various other therapeutic effects:

- Antifungal Activity : Initial studies indicated that this compound possesses antifungal properties, making it a candidate for developing antifungal agents .

- Antioxidant Properties : As a natural product, it may also exhibit antioxidant activities, which are beneficial in preventing oxidative stress-related diseases.

Environmental Applications

Research into this compound also encompasses environmental studies. Its derivatives have been explored for their potential as biocatalysts in biotransformation processes, which can lead to the development of eco-friendly chemical synthesis methods .

Case Studies

Several case studies highlight the compound's applications:

- Cervical Cancer Treatment : A study demonstrated that this compound significantly inhibited the proliferation of HeLa cells with a calculated IC50 value indicating effective cytotoxicity. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response .

- Endophytic Fungi Research : Isolated from Pestalotiopsis photiniae, this compound's extraction from endophytic fungi showcases its role as a bioactive compound in natural product chemistry. The study emphasizes the potential for discovering new drugs from natural sources .

Summary Table of Findings

Wirkmechanismus

The mechanism of action of 6-Methoxyphthalide involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to induce G1 cell cycle arrest and apoptosis in HeLa cells by upregulating cyclin-dependent kinase inhibitors and other cell cycle-related genes . These molecular targets and pathways are crucial for its potential anticancer activity.

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxyphthalic acid

- Dimethyl 4-methoxyphthalate

- 3-Methoxyphthalic anhydride

Comparison: 6-Methoxyphthalide is unique due to the specific position of the methoxy group on the phthalide ring, which influences its chemical reactivity and biological activity. Compared to other methoxyphthalides, this compound exhibits distinct properties that make it valuable for specific applications in research and industry.

Biologische Aktivität

6-Methoxyphthalide (MP), a derivative of phthalide, has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent. Isolated from various natural sources, including endophytic fungi, MP exhibits significant pharmacological properties, which have been the subject of extensive research.

Anticancer Properties

One of the most notable activities of this compound is its anticancer potential . Research indicates that MP significantly inhibits the proliferation of cancer cell lines, particularly HeLa cells (cervical cancer). The compound induces apoptosis and G1 cell cycle arrest in a dose-dependent manner. Key mechanisms include:

- Upregulation of Apoptotic Proteins : MP increases the expression of proteins such as p73 and JunB, which are critical for apoptosis and cell cycle regulation. Specifically, p73 mRNA levels increase by 2.6-fold within 36 hours post-treatment .

- Cell Cycle Arrest : The compound enhances the levels of cyclin-dependent kinase inhibitors like p27 KIP1 and p21 CIP1, leading to significant cell cycle arrest .

The mechanism through which MP exerts its effects involves several molecular pathways:

- Induction of Reactive Oxygen Species (ROS) : MP treatment leads to increased ROS production, which is associated with mitochondrial dysfunction and DNA damage in cancer cells .

- Regulation of Gene Expression : MP influences the expression of various genes involved in apoptosis, including forkhead box transcription factors like FKHR and pro-apoptotic genes such as Bim .

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity . Initially isolated from Alternaria porri, it has shown efficacy against various fungal strains, indicating its potential application in treating fungal infections .

Study on HeLa Cells

A pivotal study published in 2013 explored the effects of MP on HeLa cells. The findings highlighted that:

- After treatment with MP, characteristic apoptotic features such as DNA fragmentation were observed.

- Flow cytometry analysis confirmed that MP induced G1 phase arrest and apoptosis through upregulation of specific mRNAs related to cell cycle regulation .

Comparative Analysis with Other Phthalides

Recent research has compared the biological activities of various phthalide derivatives. Notably:

| Compound Name | Source | Biological Activity |

|---|---|---|

| This compound | Pestalotiopsis photiniae | Anticancer, Antifungal |

| Other Phthalides | Various | Antiallergic, Antibacterial |

This comparison underscores the unique profile of this compound among phthalide derivatives, particularly in its strong anticancer activity .

Eigenschaften

IUPAC Name |

6-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGQYRDJSUITQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317624 | |

| Record name | 6-Methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-63-3 | |

| Record name | 6-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4741-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYPHTHALIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-inflammatory effects of 6-Methoxyphthalide derivatives?

A: Research indicates that certain derivatives of this compound, specifically those with variations in the 3-ethyl and 7-hydroxy positions, exhibit inhibitory activity against superoxide anion generation by human neutrophils. This process is triggered by formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (fMLP/CB). For instance, (S)-3-ethyl-7-hydroxy-6-methoxyphthalide and (S)-3-ethyl-7-hydroxy-5,6-dimethoxyphthalide demonstrated significant inhibition with IC50 values below 29.8 μM. [] These findings suggest a potential role for these compounds in mitigating inflammation by suppressing neutrophil activity.

Q2: How is this compound metabolized in different species?

A: Studies reveal that this compound is metabolized into 7-hydroxy-6-methoxyphthalide (MA-1) and 6-hydroxy-7-methoxyphthalide (MA-2) in rats, rabbits, and humans. [] Interestingly, the excretion profiles of these metabolites vary significantly among species. For example, rabbits primarily excrete conjugated forms of MA-2, while humans excrete both free and conjugated forms. This highlights the importance of considering species-specific metabolic pathways when investigating the pharmacological properties of this compound.

Q3: Are there any studies investigating the anti-cancer potential of this compound derivatives?

A: Yes, a study has shown that 4-(3′,3′-dimethylallyloxy)-5-methyl-6-methoxyphthalide (MP), a derivative of this compound isolated from the fungus Pestalotiopsis photiniae, demonstrates promising anti-cancer activity against human cervical cancer cells (HeLa). [] MP induces G1 cell cycle arrest and apoptosis in these cells, potentially by upregulating cell cycle inhibitors like p27KIP1 and p21CIP1. These findings warrant further investigation into the therapeutic potential of MP and other this compound derivatives for cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.